molecular formula C9H12ClO4P B13743327 (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate CAS No. 34783-40-9

(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate

Cat. No.: B13743327
CAS No.: 34783-40-9
M. Wt: 250.61 g/mol
InChI Key: BFESKOTYBVOOQX-UHFFFAOYSA-N
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Description

(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate, also known as heptenophos, is an organophosphate compound. It is characterized by its unique bicyclic structure, which includes a phosphate ester functional group. This compound is primarily used as an insecticide due to its potent activity against a wide range of pests .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate typically involves the reaction of 3-chloro-4-bicyclo[3.2.0]hepta-3,6-diene with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various substituted bicyclic compounds .

Scientific Research Applications

(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate stands out due to its unique bicyclic structure, which imparts specific reactivity and potency. Its effectiveness at lower concentrations and relatively lower toxicity to non-target organisms make it a preferred choice in certain applications .

Properties

CAS No.

34783-40-9

Molecular Formula

C9H12ClO4P

Molecular Weight

250.61 g/mol

IUPAC Name

(3-chloro-2-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate

InChI

InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-4-3-6(7)5-8(9)10/h3-4,6-7H,5H2,1-2H3

InChI Key

BFESKOTYBVOOQX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC1=C(CC2C1C=C2)Cl

Origin of Product

United States

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